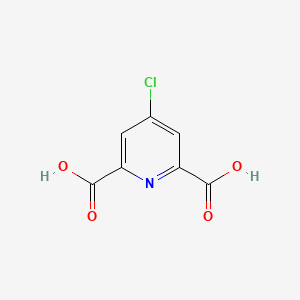

4-Chloropyridine-2,6-dicarboxylic acid

説明

4-Chloropyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 4-Chloropyridine-2,6-dicarboxylic acid are ZnII and NiII complexes . The compound forms complexes with these ions, which are then used in various chemical reactions .

Mode of Action

This compound interacts with its targets by forming coordination polymers . These polymers have a variety of coordination environments, ranging from trigonal-bipyramidal to square-pyramidal geometries .

Biochemical Pathways

It is known that the compound plays a role in the stabilization of crystal fields . This can have downstream effects on the structural properties of the resulting complexes .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as measured by Log Po/w, is 0.33 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction in which it is involved. For example, in the synthesis of sinapaldehyde, the compound acts as a catalyst, leading to high activity and selectivity of the desired product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. It is soluble in some organic solvents, such as alcohols and ketones . Additionally, its stability can be affected by storage conditions. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

生化学分析

Biochemical Properties

4-Chloropyridine-2,6-dicarboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase, which catalyzes the decarboxylation of pyridine-2,6-dicarboxylates. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can form complexes with metal ions like zinc and nickel, which further influences its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, the compound can inhibit pyridine-2,6-dicarboxylate decarboxylase, leading to an accumulation of pyridine-2,6-dicarboxylates. This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at low temperatures, but it can degrade over time when exposed to air and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways, while at high doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase and other cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the biosynthesis of other pyridine derivatives, thereby playing a crucial role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production .

生物活性

4-Chloropyridine-2,6-dicarboxylic acid (CAS No. 4722-94-5) is a compound of increasing interest in medicinal chemistry and biochemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial properties, metal ion chelation capabilities, and its role as an inhibitor of metallo-β-lactamases (MBLs).

- IUPAC Name : 4-chloro-2,6-pyridinedicarboxylic acid

- Molecular Formula : C₇H₄ClNO₄

- Molecular Weight : 201.56 g/mol

- Melting Point : 210 °C (decomposes)

- Solubility : Soluble in water at elevated temperatures

Antibacterial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. Notably, it has been identified as a potential inhibitor of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in pathogens like Escherichia coli and Klebsiella pneumoniae. The compound demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of imipenem when co-administered with this compound, suggesting its role as a potentiator of existing antibiotics .

The mechanism by which this compound exerts its antibacterial effects involves the formation of stable complexes with zinc ions within the active site of metalloenzymes like NDM-1. This interaction inhibits the enzyme's ability to hydrolyze β-lactam antibiotics. Studies using techniques such as NMR spectroscopy and equilibrium dialysis have confirmed the formation of a ternary complex between NDM-1, zinc ions, and the inhibitor .

Study 1: Inhibition of NDM-1

In a study assessing various derivatives of dipicolinic acid, compound 36 , derived from this compound, showed an IC50 value of 80 nM against NDM-1. This compound was able to restore the efficacy of imipenem against resistant strains, showcasing its potential as a lead compound for further development .

| Compound | IC50 (nM) | Effect on Imipenem MIC |

|---|---|---|

| 36 | 80 | Reduced to susceptible levels |

| DPA | 520 | Not specified |

Study 2: Metal Ion Chelation

The chelation properties of this compound were explored through its interaction with metal ions such as zinc and nickel. The formation of stable complexes was observed, which may contribute to its biological activity by modulating metal-dependent enzymatic reactions .

Research Findings

Research indicates that the biological activity of this compound is not limited to antibacterial effects. Its potential antioxidant properties are under investigation as well. Preliminary findings suggest that derivatives may exhibit significant antioxidant activity alongside their antibacterial properties .

科学的研究の応用

Medicinal Chemistry

4-Chloropyridine-2,6-dicarboxylic acid serves as an important precursor for the synthesis of various pharmaceutical compounds. Notably, derivatives of this compound have been studied for their potential as inhibitors against metallo-β-lactamases, which are critical in combating antibiotic resistance. For instance, compounds synthesized from dimethyl 4-chloropyridine-2,6-dicarboxylate demonstrated effective inhibition against New Delhi metallo-β-lactamases .

Coordination Chemistry

This compound exhibits strong coordination properties with transition metals. Research has shown that complexes formed with nickel and zinc using this compound display interesting structural characteristics and potential catalytic activities. These complexes can be synthesized by dissolving the acid in ethanol and reacting it with metal salts .

Table 1: Coordination Complexes of this compound

| Metal Ion | Complex Formed | Yield (%) | Structural Characteristics |

|---|---|---|---|

| Ni(II) | NiC₁₄H₈N₂O₈·3H₂O | 66.5 | Green rod-like crystals |

| Zn(II) | ZnC₁₄H₈N₂O₈ | TBD | TBD |

Catalysis

Amides derived from this compound have shown potential in catalysis due to their ability to stabilize reaction intermediates. The geometry of these amides allows for specific interactions that can enhance reaction rates in organic transformations .

Case Study 1: Inhibition of Metallo-β-lactamases

A series of compounds derived from this compound were synthesized and evaluated for their inhibitory activity against New Delhi metallo-β-lactamases. The study highlighted the effectiveness of certain substituents at the 4-position on the pyridine ring in enhancing inhibitory potency.

Case Study 2: Synthesis of Coordination Complexes

Research involving the synthesis of nickel complexes using this compound demonstrated that varying the metal ion could lead to different structural outcomes and catalytic properties. The study provided insights into optimizing synthesis conditions for better yields and purities.

特性

IUPAC Name |

4-chloropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMNONNHYADBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307730 | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4722-94-5 | |

| Record name | 4722-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-pyridinedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for 4-chloropyridine-2,6-dicarboxylic acid?

A1: this compound can be synthesized through a multi-step process starting with ethyl oxalate. The process involves Claisen condensation, followed by ammonification and chlorination. [] This synthetic route has been optimized for improved yield and practicality for potential industrial production. []

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound is confirmed using spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy provide data that corroborate the expected molecular structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。